

A Technical Guide to the Pharmacological Properties of Phellinus Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellinus, a genus of medicinal fungi, has been a cornerstone of traditional medicine in Asia for centuries.[1] Modern scientific inquiry has identified polysaccharides as one of the most significant bioactive components responsible for the therapeutic effects of Phellinus species.[1] These complex carbohydrates exhibit a remarkable range of pharmacological activities, including potent anti-tumor, immunomodulatory, anti-inflammatory, antioxidant, and hypoglycemic properties.[1][2][3] This technical guide provides an in-depth overview of the core pharmacological properties of Phellinus polysaccharides, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anti-Tumor Properties

Phellinus polysaccharides have demonstrated significant anti-tumor effects both in vitro and in vivo.[4] The primary mechanism of action is often attributed to the enhancement of the host's immune response rather than direct cytotoxicity to cancer cells.[5][6] However, some studies have also reported direct inhibitory effects on tumor cell proliferation and metastasis.[6]

Quantitative Data: Anti-Tumor Activity



Polysaccharid e Source	Cancer Cell Line / Animal Model	Dosage	Effect	Reference
Phellinus linteus	HT29 human colorectal carcinoma (in vivo)	100, 200 mg/kg/d for 30 days	Significant tumor growth inhibition	[4]
Phellinus linteus	HepG2 human liver cancer (in vitro)	50, 100, 200 μg/mL	Dose-dependent inhibition of proliferation (IC50 = 125 µg/mL at 48h)	[4]
Phellinus pullus (APS-3)	S180 sarcoma (in vivo)	6 g/kg/day for 18 days	85.47% tumor inhibition rate	[7]
Phellinus pullus (APS-3)	S180 sarcoma (in vitro)	1.6 mg/mL	Complete inhibition of proliferation after 24h	[7]
Phellinus nigricans (PNW1)	Sarcoma 180 (in vivo)	400 mg/kg	74.70% tumor inhibition rate	[8]
Phellinus nigricans (PNM1)	Sarcoma 180 (in vivo)	400 mg/kg	55.84% tumor inhibition rate	[8]
Phellinus igniarius (GPIP)	H22 hepatoma (in vivo)	Not specified	33.71% tumor inhibition rate	[9]

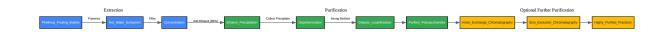
Experimental Protocols

This protocol outlines a general method for the extraction and purification of polysaccharides from the fruiting bodies of Phellinus species.[2][10][11][12][13][14]

• Preparation of Fungal Material: The dried fruiting bodies are pulverized into a fine powder.



- Hot Water Extraction: The powder is typically extracted with distilled water at a solid-to-liquid ratio of 1:30 to 1:50 (g/mL) at 90-100°C for 2-3 hours. This process is often repeated 2-3 times to maximize yield.[13]
- Concentration: The combined aqueous extracts are concentrated using a rotary evaporator under reduced pressure.
- Ethanol Precipitation: Cold ethanol (95%) is added to the concentrated extract to a final concentration of 80% and left overnight at 4°C to precipitate the crude polysaccharides.
- Deproteinization: The crude polysaccharide precipitate is redissolved in distilled water, and proteins are removed using the Sevag method (repeated extraction with a mixture of chloroform and n-butanol).
- Dialysis and Lyophilization: The deproteinized solution is dialyzed against distilled water for 48-72 hours to remove small molecule impurities and then lyophilized to obtain the purified polysaccharide powder.
- Further Purification (Optional): For higher purity, the polysaccharides can be further fractionated using anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography (e.g., Sephadex G-100).[11]



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Workflow for Phellinus Polysaccharide Extraction and Purification.

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Phellinus polysaccharides on cancer cell lines.[7][9]



- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[7][9]
- Treatment: The culture medium is replaced with fresh medium containing various
 concentrations of the polysaccharide extract. A control group with medium alone and a
 positive control with a known chemotherapeutic agent are included. The plates are incubated
 for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Immunomodulatory Properties

A key aspect of the pharmacological activity of Phellinus polysaccharides is their ability to modulate the immune system.[3] They can enhance both innate and adaptive immunity by activating various immune cells, such as macrophages, T cells, B cells, and natural killer (NK) cells, and by stimulating the production of cytokines.[6]

Quantitative Data: Immunomodulatory Effects



Polysaccharid e Source	Immune Cell Type	Dosage	Effect on Cytokine Levels	Reference
Phellinus linteus & P. igniarius	RAW 264.7 macrophages	Not specified	Decreased TNF- α, Increased IL- 10, Suppressed IL-6	[1][15][16]
Phellinus igniarius (GPIP)	H22 tumor- bearing mice	Not specified	Increased serum IL-2, IL-12, and IFN-y	[5]
Phellinus igniarius YASH1	Jurkat T cells	Not specified	Increased IL-2 and IFN-y secretion	[17]
Phellinus igniarius YASH1	RAW 264.7 macrophages	Not specified	Increased IL-6, Decreased TNF- α secretion	[17]
Phellinus linteus	LPS-stimulated RAW 264.7 macrophages	Not specified	Decreased pro- inflammatory cytokines (TNF- α, IL-1β, IL-2, IL- 6, IL-12), Increased anti- inflammatory cytokines (IL-4, IL-10)	[18]

Experimental Protocols

This protocol details a method to assess the activation of macrophages by Phellinus polysaccharides, often measured by phagocytic activity and nitric oxide (NO) production.[19]

Cell Culture: RAW 264.7 macrophages are cultured in 96-well plates (2 x 10⁵ cells/mL) for 24 hours.[19]

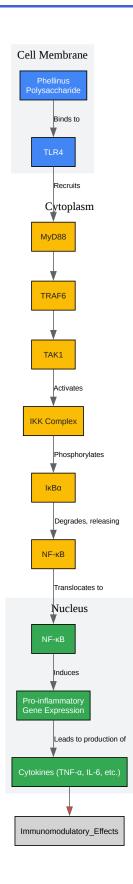


- Stimulation: The cells are treated with various concentrations of the polysaccharide extract for 24 hours. Lipopolysaccharide (LPS) is used as a positive control.
- Phagocytosis Assay (Neutral Red Uptake): After stimulation, the culture medium is replaced
 with a neutral red solution (0.1%). Following a further incubation, the cells are washed, and
 the incorporated dye is solubilized. The absorbance is measured to quantify phagocytic
 activity.[19]
- Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

Signaling Pathways in Immunomodulation

Phellinus polysaccharides often exert their immunomodulatory effects by activating key signaling pathways within immune cells. The Toll-like receptor 4 (TLR4) mediated activation of NF-kB is a prominent pathway.[20]





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TLR4-Mediated NF-kB Activation by Phellinus Polysaccharides.



Anti-Inflammatory Properties

Phellinus polysaccharides have been shown to possess anti-inflammatory activities, primarily by inhibiting the production of pro-inflammatory mediators.[18][21][22][23]

Quantitative Data: Anti-Inflammatory Activity

Polysaccharid e Source	Cell Line	Inflammatory Mediator	Effect	Reference
Phellinus linteus	LPS-stimulated RAW 264.7	Pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6)	Decreased expression	[18]
Phellinus baumii (SHPS-1)	LPS-stimulated RAW 264.7	iNOS, TNF-α	Decreased expression	[21][22]
Phellinus baumii (SHPS-1)	LPS-stimulated RAW 264.7	IL-10	Increased expression	[21][22]

Experimental Protocol: Anti-Inflammatory Assay in Macrophages

- Cell Culture and Stimulation: RAW 264.7 macrophages are pre-treated with various concentrations of Phellinus polysaccharides for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO): Measured in the culture supernatant using the Griess assay as described in section 2.2.1.
 - Cytokines (TNF-α, IL-6, IL-1β): Levels in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis: To investigate the underlying mechanisms, the expression and phosphorylation of key signaling proteins (e.g., IκBα, NF-κB p65) can be analyzed by Western blotting.



Antioxidant Properties

Phellinus polysaccharides are effective antioxidants, capable of scavenging various free radicals and reducing oxidative stress.[11][24][25][26]

Ouantitative Data: Antioxidant Activity

Polysaccharide Source	Assay	IC50 / EC50 Value	Reference
Phellinus igniarius (IPS)	DPPH radical scavenging	EC50 = 1.09 mg/mL	[24]
Phellinus igniarius (EPS)	DPPH radical scavenging	EC50 = 1.52 mg/mL	[24]
Phellinus igniarius (IPS)	Hydroxyl radical scavenging	EC50 = 0.78 mg/mL	[24]
Phellinus igniarius (EPS)	Hydroxyl radical scavenging	EC50 = 0.23 mg/mL	[24]
Phellinus igniarius (IPS)	Superoxide anion scavenging	EC50 = 29.97 μg/mL	[24]
Phellinus igniarius (EPS)	Superoxide anion scavenging	EC50 = 20.31 μg/mL	[24]
Phellinus igniarius (IPS60)	Hydroxyl radical scavenging	IC50 = 0.09 mg/mL	[11]
Phellinus igniarius (IPS60)	Superoxide anion scavenging	IC50 = 0.37 mg/mL	[11]
Phellinus linteus	DPPH radical scavenging	IC50 values of hispidin dimers (compounds 6 & 7) were 19.6 µM and 18.5 µM	[27]

IPS: Intracellular Polysaccharides, EPS: Exopolysaccharides



Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to evaluate the free radical scavenging activity of natural compounds.

- Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The polysaccharide samples are dissolved in distilled water at various concentrations.
- Reaction Mixture: The polysaccharide solution is mixed with the DPPH solution. A control is
 prepared with methanol instead of the DPPH solution, and a blank is prepared with the
 polysaccharide solvent instead of the sample.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
- Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.
- Calculation: The scavenging activity is calculated using the formula: Scavenging activity (%)
 = [1 (A_sample A_control) / A_blank] * 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Hypoglycemic Properties

Several studies have highlighted the potential of Phellinus polysaccharides in managing diabetes by lowering blood glucose levels and improving insulin sensitivity.[28][29][30][31][32]

Quantitative Data: Hypoglycemic Effects



Polysaccharid e Source	Animal Model	Dosage	Effect	Reference
Phellinus igniarius (SH-P)	STZ-induced diabetic mice	800 mg/kg	33.60% decrease in blood glucose, 32.56% decrease in insulin levels	[28]
Phellinus baumii (EPS)	STZ-induced diabetic rats	Not specified	52.3% reduction in plasma glucose	[29]
Phellinus baumii (Pb EPS)	ob/ob mice	200 mg/kg body weight	32% reduction in plasma glucose	[32]
Phellinus baumii (PBE)	STZ-induced diabetic mice	Not specified	Significant reduction in fasting blood glucose	[31]

Experimental Protocol: In Vivo Hypoglycemic Activity

- Animal Model: A diabetic animal model is induced, commonly using streptozotocin (STZ)
 injection in rodents, often in combination with a high-fat diet to induce type 2 diabetes.
- Treatment: The diabetic animals are orally administered with the Phellinus polysaccharide extract daily for several weeks. A diabetic control group (receiving vehicle) and a normal control group are included.
- Monitoring: Body weight, food and water intake, and fasting blood glucose levels are monitored regularly.
- Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at different time points (e.g., 0, 30, 60, 90, and 120 minutes).

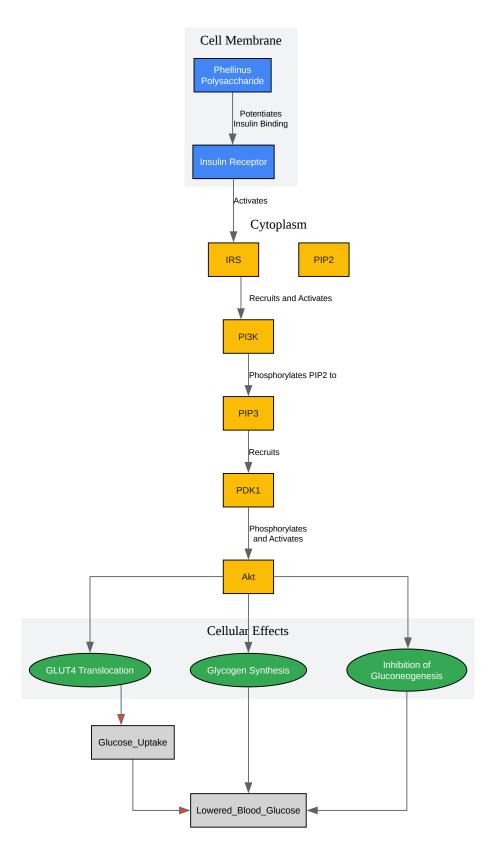


 Biochemical Analysis: At the end of the study, blood samples are collected to measure serum insulin, HbA1c, and lipid profiles. Tissues such as the liver and pancreas may be collected for histological analysis.

Signaling Pathways in Hypoglycemic Effects

The hypoglycemic effects of Phellinus polysaccharides can be mediated through various pathways, including the PI3K/Akt signaling pathway, which is crucial for insulin signaling and glucose metabolism.[33]





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PI3K/Akt Signaling Pathway in Phellinus Polysaccharide-Mediated Hypoglycemic Effects.



Conclusion and Future Directions

Phellinus polysaccharides represent a promising source of novel therapeutic agents with a wide spectrum of pharmacological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on the detailed structure-activity relationships of these polysaccharides, the elucidation of their precise molecular mechanisms of action, and their evaluation in well-designed clinical trials to translate their therapeutic potential into clinical applications.[2] The development of standardized extraction and purification methods will also be crucial for ensuring the consistency and quality of Phellinus polysaccharide-based products.[2]

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- To cite this document: BenchChem. [A Technical Guide to the Pharmacological Properties of Phellinus Polysaccharides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596177#pharmacological-properties-of-phellinus-polysaccharides]

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